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Compound of Interest

Compound Name: 1,2-Dibromoindane

Cat. No.: B8583229

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and mass spectrometry (MS) data for cis- and trans-1,2-dibromoindane. Due to the
limited availability of published experimental spectra for 1,2-dibromoindane, this guide
combines known experimental data with predicted spectral parameters based on established
principles of spectroscopy and spectrometry. This approach offers a robust framework for the
identification and characterization of these compounds in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
The following tables summarize the predicted *H and 3C NMR data for the cis and trans
isomers of 1,2-dibromoindane. These predictions are based on known coupling constants and
typical chemical shifts for similar structural motifs.

Table 1: Predicted *H NMR Data for 1,2-Dibromoindane (in CDClI3)
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] Predicted
Predicted . .
. . Predicted Coupling
Isomer Proton Chemical Shift o
Multiplicity Constant (J,
(3, ppm)
Hz)
cis H-1 45-47 Doublet J(H1,H2) =5.0
J(H1,H2) = 5.0,
H-2 48-5.0 Multiplet J(H2,H3a),
J(H2,H3b)
Doublet of J(H3a,H3b),
H-3a 3.2-34
doublets J(H2,H3a)
Doublet of J(H3a,H3b),
H-3b 3.0-3.2
doublets J(H2,H3b)
Aromatic 72-75 Multiplet
trans H-1 46-4.8 Doublet J(H1,H2)=1.3
J(H1,H2) = 1.3,
H-2 5.0-5.2 Multiplet J(H2,H3a),
J(H2,H3b)
Doublet of J(H3a,H3b),
H-3a 3.3-35
doublets J(H2,H3a)
Doublet of J(H3a,H3b),
H-3b 3.1-33
doublets J(H2,H3b)
Aromatic 7.2-75 Multiplet

Note: The key differentiating feature between the cis and trans isomers is the vicinal coupling

constant between H-1 and H-2, which is significantly larger for the cis isomer (5.0 Hz) than for

the trans isomer (1.3 Hz).

Table 2: Predicted 13C NMR Data for 1,2-Dibromoindane (in CDCI3)
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Predicted Chemical Shift

Isomer Carbon
(5, ppm)
cis C-1 55 -60
C-2 50 - 55
C-3 35-40
Aromatic (quaternary) 140 - 145
Aromatic (CH) 125-130
trans C-1 58 - 63
C-2 53 - 58
C-3 38-43
Aromatic (quaternary) 140 - 145
Aromatic (CH) 125 - 130

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) of 1,2-dibromoindane is expected to show a
characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms
(7°Br and 81Br isotopes in approximately a 1:1 ratio). This results in a triplet of peaks for the
molecular ion [M]*, [M+2]*, and [M+4]* with a relative intensity ratio of approximately 1:2:1.

Table 3: Predicted Key Mass Spectrometry Fragments for 1,2-Dibromoindane

m/z (relative to 7°Br) Proposed Fragment Notes
274, 276, 278 [CoHsBr2]* Molecular ion peak (M*)
195, 197 [CoHsBr]* Loss of one bromine atom
Loss of two bromine atoms
116 [CoHs]* ] ]
(indenyl cation)
Loss of H from the indenyl
115 [CoH7]*

cation (stable aromatic system)
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Experimental Protocols
NMR Spectroscopy

A standard protocol for the acquisition of *H and 3C NMR spectra of 1,2-dibromoindane is as
follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,2-dibromoindane
isomer in 0.6-0.7 mL of deuterated chloroform (CDCIs). Add a small amount of
tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).

e Instrument: A 400 MHz or higher field NMR spectrometer.
e 'H NMR Acquisition Parameters:

o Pulse sequence: Standard single-pulse experiment.

o Spectral width: ~12 ppm.

o Acquisition time: ~3-4 seconds.

o Relaxation delay: 2-5 seconds.

o Number of scans: 8-16.
e 13C NMR Acquisition Parameters:

o Pulse sequence: Proton-decoupled single-pulse experiment.

[e]

Spectral width: ~220 ppm.

o

Acquisition time: ~1-2 seconds.

[¢]

Relaxation delay: 2-5 seconds.

[¢]

Number of scans: 1024 or more, depending on sample concentration.

e Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase
correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal.
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Mass Spectrometry

A general procedure for obtaining an electron ionization (EI) mass spectrum of 1,2-
dibromoindane is:

o Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile
organic solvent such as dichloromethane or methanol.

e Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an El

source.

o GC Parameters (for separation of isomers if in a mixture):
o Column: A non-polar capillary column (e.g., DB-5ms).
o Injector temperature: 250 °C.

o Oven program: Start at a suitable temperature (e.g., 100 °C), ramp to a higher
temperature (e.g., 280 °C) to ensure elution.

e MS Parameters:
o lonization mode: Electron lonization (El).
o Electron energy: 70 eV.
o Source temperature: 230 °C.

o Mass range: m/z 40-400.

Visualizations

The following diagrams illustrate the experimental workflow and a key analytical relationship for
the characterization of 1,2-dibromoindane.

Caption: Experimental workflow for the synthesis and characterization of 1,2-dibromoindane.

Caption: Predicted EI-MS fragmentation pathway of 1,2-dibromoindane.
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 To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of
1,2-Dibromoindane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8583229#1-2-dibromoindane-nmr-and-mass-
spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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